Lipophilicity Differentiation: XLogP of 1-Cyclohexyl-1,3-propanediol vs. 1,3-Propanediol and 2-Cyclohexyl-1,3-propanediol
The computed lipophilicity (XLogP3-AA) of 1-cyclohexyl-1,3-propanediol is 1.7 [1], which is approximately 2.7 log units higher than that of the parent unsubstituted 1,3-propanediol (XLogP ≈ −1.0) [2]. Compared to its positional isomer 2-cyclohexyl-1,3-propanediol (XLogP 1.9) , the C1-substituted target is approximately 0.2 log units less lipophilic, a difference that can influence partitioning behavior in biphasic reaction systems.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 1,3-Propanediol (XLogP ≈ −1.0); 2-cyclohexyl-1,3-propanediol (XLogP = 1.9) |
| Quantified Difference | ΔXLogP ≈ +2.7 vs. 1,3-propanediol; ΔXLogP ≈ −0.2 vs. 2-cyclohexyl isomer |
| Conditions | Computed values from PubChem (XLogP3 3.0) and Chem960 databases; consistent computational methodology across compounds |
Why This Matters
The ~500-fold higher lipophilicity versus unsubstituted 1,3-propanediol directly impacts solvent extraction efficiency, membrane permeability in biological assays, and compatibility with non-polar formulation matrices.
- [1] PubChem Compound Summary for CID 12709662, 1-Cyclohexyl-1,3-propanediol. XLogP3-AA = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/12709662 View Source
- [2] Plantaedb. 1,3-Propanediol – XLogP = −1.00. https://plantaedb.com/ View Source
